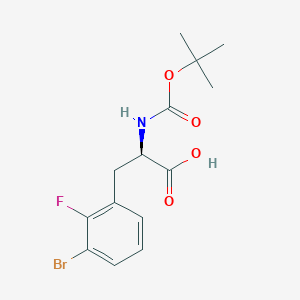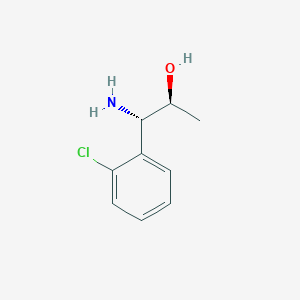
3-Hydroxy-2-vinylcyclopent-1-ene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-2-vinylcyclopent-1-ene-1-carboxylic acid: is an organic compound with the molecular formula C8H10O3 It is characterized by a cyclopentene ring substituted with a hydroxyl group, a vinyl group, and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-vinylcyclopent-1-ene-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction followed by oxidation . The Diels-Alder reaction between a diene and a dienophile forms the cyclopentene ring, which is then functionalized with hydroxyl and carboxylic acid groups through subsequent oxidation reactions .
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to ensure high yield and purity. The use of palladium-catalyzed coupling reactions is one such method, where the vinyl group is introduced through a Heck reaction or Suzuki-Miyaura coupling .
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-2-vinylcyclopent-1-ene-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The vinyl group can participate in electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Electrophilic addition reactions often use halogens or hydrogen halides .
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated cyclopentene derivatives.
Applications De Recherche Scientifique
3-Hydroxy-2-vinylcyclopent-1-ene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-2-vinylcyclopent-1-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of enzymes and influence cellular pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Hydroxy-2-methylcyclopent-1-ene-1-carboxylic acid
- 3-Hydroxy-2-ethylcyclopent-1-ene-1-carboxylic acid
- 3-Hydroxy-2-propylcyclopent-1-ene-1-carboxylic acid
Uniqueness
3-Hydroxy-2-vinylcyclopent-1-ene-1-carboxylic acid is unique due to the presence of the vinyl group , which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Propriétés
Formule moléculaire |
C8H10O3 |
|---|---|
Poids moléculaire |
154.16 g/mol |
Nom IUPAC |
2-ethenyl-3-hydroxycyclopentene-1-carboxylic acid |
InChI |
InChI=1S/C8H10O3/c1-2-5-6(8(10)11)3-4-7(5)9/h2,7,9H,1,3-4H2,(H,10,11) |
Clé InChI |
IRZPFYXJMQJWDL-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=C(CCC1O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



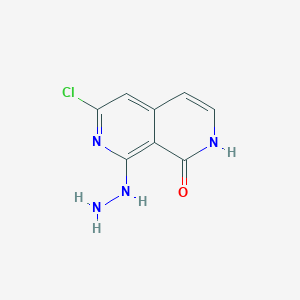

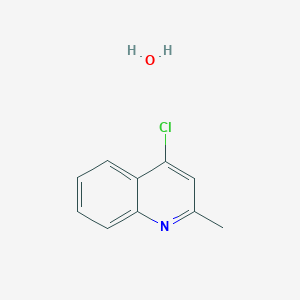
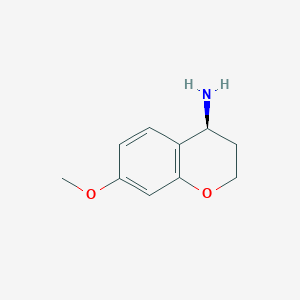
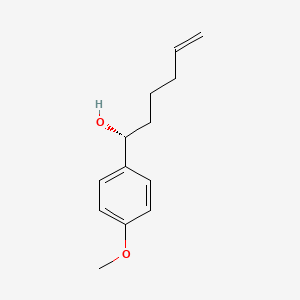

![7-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine](/img/structure/B13043853.png)
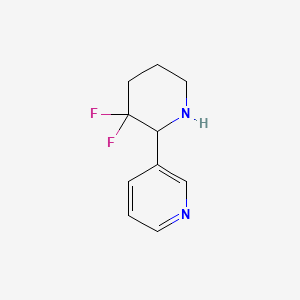
![2-[(1R,2S)-1-Amino-2-hydroxypropyl]-4-chlorophenol](/img/structure/B13043872.png)
![Tert-Butyl 2-Bromo-7,7-Dimethyl-4,5-Dihydrothieno[2,3-C]Pyridine-6(7H)-Carboxylate](/img/structure/B13043877.png)
![Methyl 1-(5-iodothieno[3,2-B]thiophen-2-YL)cyclopropane-1-carboxylate](/img/structure/B13043880.png)
